molecular formula C12H8S3 B107007 2,2':5',2''-Terthiophene CAS No. 1081-34-1

2,2':5',2''-Terthiophene

Cat. No. B107007
CAS RN: 1081-34-1
M. Wt: 248.4 g/mol
InChI Key: KXSFECAJUBPPFE-UHFFFAOYSA-N
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Description

2,2':5',2''-Terthiophene is a conjugated oligothiophene that has been the subject of various studies due to its interesting electronic and structural properties. It serves as a monomer for polyterthiophenes and has potential applications in conducting polymers and organic electronics.

Synthesis Analysis

The synthesis of derivatives of 2,2':5',2''-terthiophene has been explored in several studies. For instance, a stable cation radical of a dibutyl-diphenyl derivative of terthiophene was synthesized through chemical or electrochemical oxidation, which resulted in X-ray quality single crystals suitable for structural analysis . Another study focused on the solid-state oxidative polymerization of a terthiophene derivative to create polyterthiophenes with varying conductivities and thermal stabilities . Additionally, selective synthetic procedures have been developed for phototoxic terthiophene derivatives with functional substituents, which are important for applications in photodynamic therapy .

Molecular Structure Analysis

The molecular structure of terthiophene derivatives has been extensively studied. X-ray diffraction studies have revealed that the crystal structure of the cation radical of a terthiophene derivative is temperature-dependent, with different space groups observed at different temperatures . The coplanarity of terthiophene and its derivatives has been investigated using UV spectroscopy and X-ray diffractometry, indicating that aromatic and heteroaromatic substituents do not significantly conjugate with the terthiophene backbone . An ab initio conformational study of 2,2':5',2''-terthiophene identified different conformers, providing insights into the flexibility of the molecule .

Chemical Reactions Analysis

The chemical reactivity of terthiophene derivatives has been explored in the context of their potential applications. The synthesis of a supercrowded tetraferrocenylthiophene derivative demonstrated the ability to introduce multiple substituents onto the thiophene ring, which significantly affects the electronic properties of the molecule . The selective synthesis of phototoxic terthiophene derivatives also highlights the versatility of the molecule in undergoing various chemical reactions to yield functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of terthiophene derivatives are crucial for their application in electronic devices. The cation radical of a terthiophene derivative exhibits columnar π-stacks with regular interplanar contact distances, which are important for charge transport . Polyterthiophenes synthesized from terthiophene monomers exhibit conductivities that are influenced by the ratio of oxidant to monomer, as well as good thermal stability and crystallinity . The electrochemical properties of a star-shaped supercrowded terthiophene derivative have been characterized, revealing multiple reversible electron-transfer processes .

Scientific Research Applications

Alkylation and Dendritic Molecules

Research has shown that multiple alkylation reactions of 2,2':5',2''-terthiophene with diarylcarbenium ions result in various alkylated products. This process has been noted for its potential in constructing large molecules with interesting functions or biological activities. The use of extended diarylcarbenium ion pools for alkylation has been explored, yielding dendritic molecules with unique redox behavior due to their significant substituents (Nokami et al., 2013).

Phototoxic Derivatives

Efficient and selective procedures have been developed for preparing phototoxic 2,2':5',2''-terthiophene derivatives. These derivatives feature functional substituents in specific positions and are synthesized through palladium-mediated carbon-carbon bond-forming reactions, highlighting their potential in phototoxic applications (Rossi et al., 1991).

Conformational Studies

Ab initio molecular orbital (MO) studies have been conducted to determine the conformers of 2,2':5',2''-terthiophene. These studies identified different minima corresponding to twisted and straight structures, providing insights into the molecule's conformational dynamics (Ciofalo & Manna, 1996).

Excited States and Intersystem Crossing

Research on the low-lying singlet and triplet valence excited states of 2,2':5',2''-terthiophene has been performed using high-level ab initio computations. This study aids in understanding the molecule's spectroscopic features and nonradiative decay processes, crucial for applications in photosensitive devices (Rubio et al., 2005).

Self-Assembly and Surface Bonding

Investigations into the self-assembly and bonding of 2,2':5',2''-terthiophene-5-methanethiol on gold surfaces have revealed insights into its bonding mechanisms and orientation at the molecular level. This is significant for applications in molecular electronics and sensor technology (Fan et al., 2005).

Electrical Conductivity Correlations

Studies correlating the vibrational spectra of polythiophene with its electrical conductivity have provided valuable insights. This research, analyzing derivatives including 2,2':5',2''-terthiophene, helps in understanding the properties required for high electrical conductivity in polymeric materials (Akimoto et al., 1986).

Future Directions

The future directions of 2,2’:5’,2’'-Terthiophene research could involve its use in a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications .

properties

IUPAC Name

2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSFECAJUBPPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99611-76-4
Record name 2,2′:5′,2′′-Terthiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99611-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2041206
Record name alpha-Terthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2':5',2''-Terthiophene

CAS RN

1081-34-1
Record name 2,2′:5′,2′′-Terthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Terthienyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Terthiophene
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Record name 2,2':5',2''-Terthiophene
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Record name .ALPHA.-TERTHIENYL
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Synthesis routes and methods I

Procedure details

A solution of 2-bromothiophene (4.967 g, 24.92 mmol) in 5 ml dry THF was added dropwise to a mixture of Mg-turnings (752 mg, 30.94 mmol) and a small iodine crystal in 25 ml dry THF. After addition of about 1 ml of the bromothiophene solution, the reaction started and the mixture heated to reflux. The rest of the bromothiophene solution was added dropwise to the reaction, and the mixture was stirred for 1 hour at reflux. The reaction mixture was then transferred with a syringe into an addition funnel and was added slowly during 3 hours to an ice-cooled mixture of 2,5-dibromothiophene (8.206 g, 33.91 mmol) and PdCl2(dppf)2 (250 mg, 0.306 mmol, complex with CH2Cl2 1:1) in 50 ml dry THF. This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature. The solvent was evaporated in vacuo and the residue was suspended in EtOAc and washed with saturated NaHCO3 solution and brine. The aqueous layers were extracted with EtOAc and the organic layers were dried (MgSO4). Evaporation of the solvent and purification by FC (hexanes) gave 4.229 g 5-bromo-2,2′-bithiophene (6, FIG. 3) (17.25 mmol, 57%) and 1.216 g 2,2′:5′,2″-terthiophene (7, FIG. 3) (4.896 mmol, 16%) as yellow solids. 6:1H-NMR: 7.22 (dd, J=5.2, 0.8, 1 H), 7.11 (dd, J=3.6, 0.8, 1 H), 7.00 (dd, J=5.2, 3.6, 1 H), 6.96 (d, J=3.9, 1 H), 6.91 (d, J=3.9, 1 H) 13C-NMR: 138.9, 136.4 (2s), 130.6, 127.8, 124.8 (3d), 124.3 (s), 124.0, 123.8 (2d) EI-MS: 246 (100, [M]+, 81Br), 244 (88, [M]+, 79Br), 165 (39), 121 (53).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.967 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
752 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Reaction Step Five
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Name
ice
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.206 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
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Reaction Step Seven
Quantity
250 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 2-bromothiophene (4.967 g, 24.92 mmol) in 5 ml dry THF was added dropwise to a mixture of Mg-turnings (752 mg, 30.94 mmol) and a small iodine crystal in 25 ml dry THF. After addition of about 1 ml of the bromothiophene solution, the reaction started and the mixture heated to reflux. The rest of the bromothiophene solution was added dropwise to the reaction, and the mixture was stirred for 1 hour at reflux. The reaction mixture was then transferred with a syringe into an addition funnel and was added slowly during 3 hours to an ice-cooled mixture of 2,5-dibromothiophene (8.206 g, 33.91 mmol) and PdCl2 (dppf)2 (250 mg, 0.306 mmol, complex with CH2Cl2 1:1) in 50 ml dry THF. This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature. The solvent was evaporated in vacuo and the residue was suspended in EtOAc and washed with saturated NaHCO3 solution and brine. The aqueous layers were extracted with EtOAc and the organic layers were dried (MgSO4). Evaporation of the solvent and purification by FC (hexanes) gave 4.229 g 5-bromo-2,2′-bithiophene (6, FIG. 3) (17.25 mmol, 57%) and 1.216 g 2,2′:5′,2″-terthiophene (7, FIG. 3) (4.896 mmol, 16%) as yellow solids. 6:1H-NMR: 7.22 (dd, J=5.2, 0.8, 1 H), 7.11 (dd, J=3.6, 0.8, 1 H), 7.00 (dd, J=5.2, 3.6, 1 H), 6.96 (d, J=3.9, 1 H), 6.91 (d, J=3.9, 1 H). 13C-NMR: 138.9, 136.4 (2s), 130.6, 127.8, 124.8 (3d), 124.3 (s), 124.0, 123.8 (2d). EI-MS: 246 (100, [M]+, 81Br), 244 (88, [M]+, 79Br), 165 (39), 121 (53).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.967 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
752 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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1 mL
Type
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Reaction Step Four
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Name
ice
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Name
PdCl2 (dppf)2
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250 mg
Type
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Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2':5',2''-Terthiophene
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2,2':5',2''-Terthiophene
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2,2':5',2''-Terthiophene
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2,2':5',2''-Terthiophene

Citations

For This Compound
3,820
Citations
J Kagan, SK Arora, A Ustunol - The Journal of Organic Chemistry, 1983 - ACS Publications
2, 2': 5', 2"-Terthiophene-5-carboxylic acid was obtained in excellent yield by treating 2, 2,: 5', 2"-terthiophene with lithium diisopropylamide, followed by carboxylation of the lithium salt …
Number of citations: 50 pubs.acs.org
DD Graf, JP Campbell, LL Miller… - Journal of the American …, 1996 - ACS Publications
A popular model for the electrical conductivity of oxidatively doped polymers like polythiophene and polypyrrole suggests that conduction results when polarons (cation radicals) and …
Number of citations: 107 pubs.acs.org
R Rossi, A Carpita, M Ciofalo, V Lippolis - Tetrahedron, 1991 - Elsevier
Efficient and selective procedures have been developed to prepare on a medium scale several phototoxic 2,2′:5′,2″-terthiophene derivatives of general formula 2 and 3, which are …
Number of citations: 86 www.sciencedirect.com
D Birnbaum, BE Kohler - The Journal of Chemical Physics, 1989 - pubs.aip.org
Fluorescence excitation and emission spectra have been measured for solid solutions of 2,2′:5′,2″‐terthiophene in n‐decane at 77, 10, and 4.2 K. At 4.2 K the spectra exhibit full …
Number of citations: 87 pubs.aip.org
T Noda, I Imae, N Noma, Y Shirota - Advanced Materials, 1997 - Wiley Online Library
A novel family of photo‐and electroactive amorphous molecular materials containing an oligothiophene moiety linked to two triphenylamine moieties has been designed and …
Number of citations: 120 onlinelibrary.wiley.com
RK Mahajan, P Sood - Int. J. Electrochem. Sci, 2007 - electrochemsci.org
A new copper (II) ion-selective liquid polymeric membrane electrode based on 2, 2’: 5’, 2’’-Terthiophene has been developed. When optimized, this electrode exhibits a linear Nernstian …
Number of citations: 78 electrochemsci.org
DD Graf, KR Mann - Inorganic chemistry, 1997 - ACS Publications
We have utilized electrochemical, UV−vis absorption/emission spectroscopy, and UV−vis spectroelectrochemistry to investigate the electronic structure of 5,5‘‘-diphenyl-2,2‘:5‘2‘‘-…
Number of citations: 33 pubs.acs.org
JS Field, RJ Haines, EI Lakoba… - Journal of the Chemical …, 2001 - pubs.rsc.org
We report the synthesis and characterisation of eight molecules that have in common a diphenylphosphino group bonded to an α-carbon atom of a thienyl or pyridyl ring: 5,5′-bis(…
Number of citations: 25 pubs.rsc.org
U Evans-Kennedy, J Clohessy, VJ Cunnane - Macromolecules, 2004 - ACS Publications
Heterogeneous electron transfer (HET) from an aqueous redox couple, Ce(III):Ce(IV) to 2,2‘:5‘,2‘ ‘-terthiophene (3T) in 1,2-dichloroethane was investigated using potential-determining …
Number of citations: 29 pubs.acs.org
M Rubio, E Ortí, R Pou-Amérigo… - The Journal of Physical …, 2001 - ACS Publications
Analysis of the electronic spectra of 2,2‘-bithiophene and 2,2‘:5‘,2‘ ‘-terthiophene radical cations has been performed by using multiconfigurational second-order perturbation theory (…
Number of citations: 25 pubs.acs.org

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